REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:11](Br)[CH:12]=[CH2:13]>O1CCCC1>[CH3:1][C:2]([CH:3]([CH2:13][CH:12]=[CH2:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5])([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to -70° C
|
Type
|
TEMPERATURE
|
Details
|
was maintained at -70° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
before being cooled again to -70° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to the ambient temperature
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C(C(=O)OCC)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |